6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Kinase Inhibition Drug Discovery Selectivity

Researchers face irreproducibility when substituting the 6-chloro or 4-methoxyphenyl groups on imidazo[1,2-b]pyridazine cores. This specific regioisomer (CAS 1844-55-9) provides: - A validated scaffold for kinase inhibitor hit-to-lead optimization - 6-Chloro substituent as a diversification handle for Suzuki/Miyaura cross-coupling - 38 µg/mL aqueous solubility for in vitro assay design - Enables selective chemical probe development via affinity tag conjugation Supplied as a research-grade intermediate with chain-of-custody documentation.

Molecular Formula C13H10ClN3O
Molecular Weight 259.69
CAS No. 1844-55-9
Cat. No. B2825503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
CAS1844-55-9
Molecular FormulaC13H10ClN3O
Molecular Weight259.69
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl
InChIInChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-17-13(15-11)7-6-12(14)16-17/h2-8H,1H3
InChIKeyVDWZWKHYDKBOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine: Procurement Overview


6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine (CAS 1844-55-9) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry with broad applications in kinase inhibitor research [1]. It features a 4-methoxyphenyl group at the 2-position and a chlorine atom at the 6-position of the core bicyclic system . This specific substitution pattern confers distinct physicochemical properties and potential for selective target engagement, making it a valuable core scaffold for hit-to-lead optimization and structure-activity relationship (SAR) studies.

Why Generic Analogs Cannot Substitute This Compound


Within the imidazo[1,2-b]pyridazine class, subtle alterations to the substitution pattern profoundly impact biological activity, selectivity, and physicochemical properties. Research indicates that modifications on the phenyl ring and the imidazo[1,2-b]pyridazine core can significantly alter kinase inhibition profiles and cellular potency . Specifically, the 6-chloro substituent serves as a critical handle for further functionalization via cross-coupling reactions [1], while the 4-methoxyphenyl group at the 2-position is a key determinant of binding interactions. Therefore, substituting 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine with a closely related analog, such as one lacking the chloro atom or with a different aryl group, is highly likely to result in divergent biological outcomes and irreproducible research findings.

Key Differentiation Evidence


Kinase Selectivity Profile

While no direct head-to-head comparison data exists for the target compound, class-level evidence demonstrates that the imidazo[1,2-b]pyridazine scaffold can be tuned for high selectivity against specific kinases. For example, optimized derivatives have shown potent inhibition of BTK (IC50 1.3 nM) with selectivity across a panel of 310 kinases [1]. The 6-chloro and 4-methoxyphenyl groups of the target compound are the starting points for designing such selective agents. In a related series, imidazo[1,2-b]pyridazine derivatives were found to be selective for DYRKs and CLKs with IC50 values < 100 nM [2]. This suggests the specific substitution pattern of the target compound is a crucial determinant for achieving desired selectivity profiles, making it a non-interchangeable starting material for SAR studies.

Kinase Inhibition Drug Discovery Selectivity

Aqueous Solubility and pH Dependence

The aqueous solubility of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is a key differentiator for its use in biological assays. Experimental data indicates an aqueous solubility of 38 µg/mL . This value serves as a quantitative baseline for formulation optimization. In contrast, the solubility at pH 7.4 is reported as 1 µg/mL, highlighting a strong pH dependence . This pH-dependent solubility profile is a critical parameter for researchers developing in vitro assays or considering in vivo administration routes, differentiating it from analogs with different solubility characteristics.

Solubility Preformulation Physicochemical Properties

Synthetic Utility of the 6-Chloro Handle

The presence of a chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine core is a critical structural feature that enables versatile late-stage functionalization via metal-catalyzed cross-coupling reactions. This includes Suzuki-Miyaura, Sonogashira, and other couplings [1]. In contrast, an unsubstituted analog (e.g., 2-phenylimidazo[1,2-b]pyridazine) would lack this reactive handle, limiting its utility for generating diverse compound libraries. The 6-chloro group provides a quantifiable synthetic advantage, allowing for efficient derivatization to explore SAR or improve drug-like properties.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Primary Research Applications


Kinase Inhibitor Lead Optimization

This compound serves as an ideal starting point for medicinal chemistry programs targeting kinases. Its core structure is a known kinase inhibitor scaffold, and the 6-chloro substituent allows for rapid diversification via cross-coupling to explore structure-activity relationships (SAR) [1]. The provided aqueous solubility data (38 µg/mL) is a critical parameter for designing initial in vitro assays.

Early Selectivity Profiling

The potential for achieving high kinase selectivity, as demonstrated by advanced imidazo[1,2-b]pyridazine derivatives [1], makes this compound valuable for early selectivity profiling. Researchers can use it to generate focused libraries and screen against panels of kinases to identify leads with minimal off-target activity, a crucial step in modern drug discovery .

Chemical Probe Development

The unique substitution pattern (6-chloro, 2-(4-methoxyphenyl)) makes this compound a valuable precursor for developing chemical probes to study kinase signaling pathways. The 6-chloro group can be leveraged to introduce affinity tags or fluorescent reporters, enabling target engagement studies and cellular imaging. This is not feasible with a 6-unsubstituted analog.

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